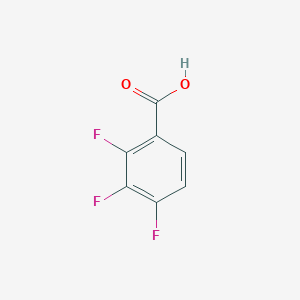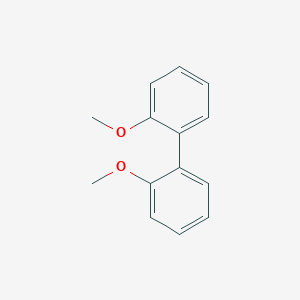
Harzianopyridone
Vue d'ensemble
Description
Harzianopyridone is an atpenin-like inhibitor of mammalian and nematode mitochondrial complex II (succinate:ubiquinone oxidoreductase; SQR) with IC50 values of 0.017, 0.2, and 2 μM for bovine, rat, and nematode complex II, respectively. It also inhibits nematode quinol-fumarate reductase (QFR; IC50 = 0.36 μM). This compound is selective for complex II over complexes I and III in rats and cattle and complex I in nematodes (IC50s >100 μM). It has antibacterial and antifungal activity (EC50s = 35.9, 42.2, 60.4, and 50.2 μg/ml against R. solani, S. rolfsii, M. phaseolina, and F. oxysporum, respectively).
This compound is a natural inhibitor of mitochondrial complex II (succinate:ubiquinone oxidoreductase). It also inhibits the NADH-fumarate reductase activity of fungal mitochondria and the quinol-fumarate reductase activity of anaerobic parasite mitochondria. This compound has potent antibiotic activities and its synthesis by the fungus Trichoderma is stimulated by co-culture with viable or nonviable pathogens.
Applications De Recherche Scientifique
Agent anti-virus Zika
Harzianopyridone (HAR) a été identifié comme un agent anti-virus Zika (ZIKV) potentiel . Il peut inhiber la réplication du ZIKV avec des valeurs de CE50 de 0,46 à 2,63 µM sans montrer de cytotoxicité évidente dans de multiples modèles cellulaires . Plus important encore, HAR se lie directement à la ARN polymérase ARN-dépendante (RdRp) du ZIKV et supprime son activité polymérase .
Source de nouveaux herbicides et antibiotiques
Le champignon de lutte biologique Trichoderma harzianum, à la fois des environnements marins et terrestres, a le potentiel de produire une variété de métabolites secondaires bioactifs (SM), y compris le this compound . Ces SM sont une source importante de nouveaux herbicides et antibiotiques .
Activité antioxydante chez les plantes
La recherche actuelle révèle que l'application de this compound a augmenté l'activité des enzymes antioxydantes (SOD, CAT et POD) dans les plantules de Vigna radiata exposées au stress du chrome .
Réduction de l'absorption du chrome par les plantes
Il a été constaté que la supplémentation en this compound réduisait l'absorption du chrome par les plantes .
Réponse au stress chez les plantes
Il a été constaté que l'this compound joue un rôle crucial dans les réponses au stress chez les plantes .
Médicaments antiviraux potentiels
Il a été constaté que l'this compound réduisait l'expression des protéines virales et protégeait les cellules de l'infection virale . Cela suggère que HAR pourrait être développé en médicaments antiviraux potentiels
Mécanisme D'action
Target of Action
Harzianopyridone primarily targets the Mitochondrial Complex II , also known as Succinate-Ubiquinone Oxidoreductase (SQR) . This complex plays a crucial role in the electron transport chain, which is vital for cellular respiration and energy production. Additionally, this compound has been found to bind directly to the Zika Virus (ZIKV) RNA-dependent RNA polymerase (RdRp) , thereby inhibiting its polymerase activity .
Mode of Action
This compound acts as a potent inhibitor of the mitochondrial complex II . It binds to the complex and inhibits its succinate-ubiquinone reductase activity, thereby disrupting the electron transport chain and cellular respiration . When it comes to its antiviral activity, this compound binds directly to the ZIKV RdRp and suppresses its polymerase activity, which is essential for the replication of the virus .
Biochemical Pathways
The inhibition of mitochondrial complex II by this compound affects the tricarboxylic acid cycle and the electron transport chain . These are key biochemical pathways involved in energy production within the cell. By inhibiting the complex II, this compound disrupts these pathways, leading to a decrease in ATP production and an increase in reactive oxygen species .
Result of Action
The inhibition of mitochondrial complex II by this compound leads to a disruption in cellular respiration and energy production . This can result in cell death, thereby explaining its antifungal, antibacterial, and herbicidal activities . In the context of ZIKV, the inhibition of RdRp leads to a reduction in viral replication, thereby protecting cells from viral infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is derived from the strain Trichoderma sp., which was obtained from sponge samples . The marine environment from which it is derived could potentially influence its production and efficacy.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Harzianopyridone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being researched .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being gathered .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
4-hydroxy-5,6-dimethoxy-3-[(E,2S)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAYFJAGDIMEX-GJIOHYHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135026 | |
| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137813-88-8 | |
| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137813-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



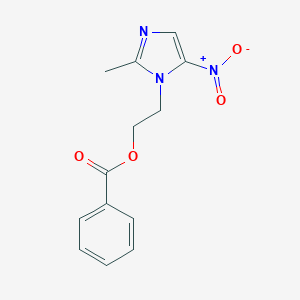

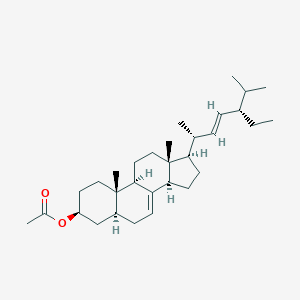
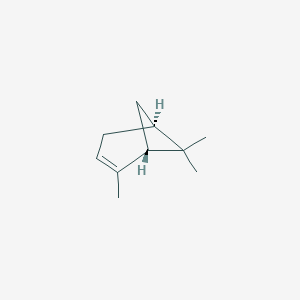

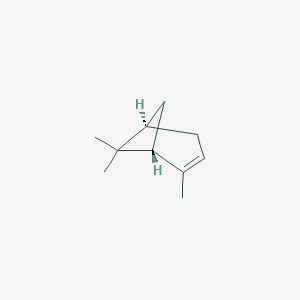



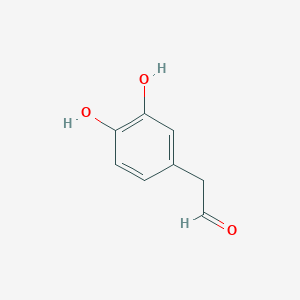
![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)
